Tert-butyl 3-pentylideneazetidine-1-carboxylate

Description

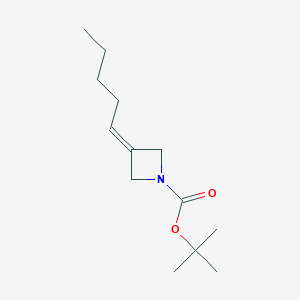

tert-Butyl 3-pentylideneazetidine-1-carboxylate is a protected azetidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and a pentylidene (C₅H₉=) substituent at the 3-position of the azetidine ring. The Boc group is widely used to protect amines during synthetic procedures due to its stability under basic and nucleophilic conditions .

Properties

IUPAC Name |

tert-butyl 3-pentylideneazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-5-6-7-8-11-9-14(10-11)12(15)16-13(2,3)4/h8H,5-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNTXHRMARJSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C1CN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-pentylideneazetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl 3-aminocrotonate with a suitable aldehyde or ketone to form the azetidine ring. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-pentylideneazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl ester group or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted azetidines with various nucleophilic groups attached.

Scientific Research Applications

Tert-butyl 3-pentylideneazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-pentylideneazetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s azetidine ring and substituents can influence its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

The 3-position substituent on the azetidine ring significantly influences physical properties, reactivity, and applications. Below is a comparative analysis of key analogs:

Table 1: Key Properties of tert-Butyl Azetidine-1-carboxylate Derivatives

Physical Properties

- Boiling Points : Larger substituents (e.g., pentylidene) likely increase boiling points due to higher molecular weight and van der Waals interactions. The acetyl derivative has a predicted boiling point of 274.7°C , while the pentylidene analog is estimated to exceed 290°C.

- Density : Electron-withdrawing groups (e.g., acetyl) increase density (1.104 g/cm³) compared to alkyl substituents (~1.02 g/cm³ for pentylidene) .

Biological Activity

Tert-butyl 3-pentylideneazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 211.31 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from structural information.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The azetidine ring structure is known to enhance lipophilicity and facilitate cellular uptake, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives can possess antibacterial properties. For instance, compounds with similar structures have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some azetidine derivatives demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Cytotoxicity : Certain studies have reported that azetidine-based compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.

Data Table of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of azetidine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

Research conducted on a related compound highlighted its ability to decrease levels of TNF-alpha and IL-6 in vitro. This finding supports the hypothesis that this compound could modulate inflammatory responses effectively.

Case Study 3: Cancer Cell Apoptosis

In vitro studies demonstrated that certain azetidine derivatives could trigger apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of caspase pathways, indicating a promising avenue for therapeutic development.

Q & A

Q. Basic Synthesis Optimization

- Key Methods : Multi-step synthesis involving azetidine derivatives and tert-butyl chloroformate, with precise control of reaction conditions (e.g., temperature, solvent polarity, and pH). Catalysts like triethylamine or sodium hydride are critical for efficient esterification or substitution reactions .

- Purification : Recrystallization or column chromatography (silica gel, gradient elution) ensures high purity. Solvent selection (e.g., dichloromethane or ethyl acetate) impacts crystallization efficiency .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of tert-butyl chloroformate) and monitor reaction progress via TLC or HPLC .

What advanced methodologies can elucidate the reaction mechanisms involving this compound?

Q. Advanced Mechanistic Analysis

- Nucleophilic Substitution : Use isotopic labeling (e.g., deuterated solvents) to track regioselectivity in azetidine ring modifications. Kinetic studies under varying pH and temperature reveal rate-determining steps .

- Cycloaddition Reactions : Employ density functional theory (DFT) to predict transition states and stereochemical outcomes in [3+2] or [2+2] cycloadditions involving the pentylidene group .

- Spectroscopic Probes : In situ IR or NMR spectroscopy monitors intermediate formation (e.g., iminium ions) during ring-opening or functionalization reactions .

How can structural ambiguities in this compound be resolved?

Q. Basic Structural Characterization

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles, torsion angles, and spatial arrangement of the pentylidene substituent .

- NMR Analysis : - and -NMR assign stereochemistry; NOESY correlations validate spatial proximity of the tert-butyl group and pentylidene chain .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects side products (e.g., deprotected azetidine derivatives) .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced Data Contradiction Analysis

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate structure-activity relationships (SAR). For example, conflicting IC values may arise from variations in the tert-butyl group’s steric effects .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding poses with target proteins, while molecular dynamics (MD) simulations assess conformational stability in aqueous vs. lipid environments .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .

What strategies enhance the compound’s selectivity in biological interactions?

Q. Advanced Selectivity Engineering

- Hydrogen Bonding : Introduce electron-withdrawing groups (e.g., fluorine) on the azetidine ring to strengthen interactions with enzymatic active sites. The tert-butyl group minimizes off-target binding via steric hindrance .

- Prodrug Design : Mask reactive groups (e.g., pentylidene) with photolabile protecting moieties to achieve spatiotemporal control in vivo .

- Enantiomeric Separation : Chiral HPLC or enzymatic resolution isolates active enantiomers, reducing toxicity from racemic mixtures .

How can researchers ensure batch-to-batch consistency in purity for this compound?

Q. Basic Quality Control

- Analytical Techniques : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (<1%). GC-MS detects residual solvents (e.g., dichloromethane) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) identify labile functional groups (e.g., ester hydrolysis) and guide storage conditions (2–8°C, inert atmosphere) .

What computational tools predict the compound’s behavior in complex biological systems?

Q. Advanced Computational Modeling

- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in oxidation or reduction reactions .

- Pharmacokinetic Simulations : PK-Sim or GastroPlus estimate absorption/distribution parameters, leveraging logP values (-1.5 to 2.0) and polar surface area (PSA) data .

- Solvent Effects : COSMO-RS predicts solubility in biorelevant media (e.g., simulated intestinal fluid) .

How can stereochemical outcomes be controlled during derivatization of the azetidine ring?

Q. Advanced Stereochemical Control

- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry in nucleophilic additions to the pentylidene group .

- Protecting Groups : Temporary protection of the tert-butyl ester with Boc-anhydride prevents racemization during ring functionalization .

- Cryogenic Conditions : Low-temperature (-78°C) lithiation directs stereoselective alkylation of the azetidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.